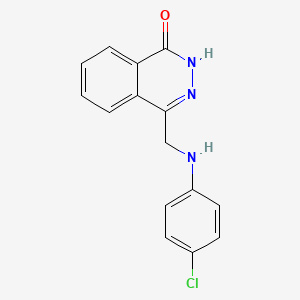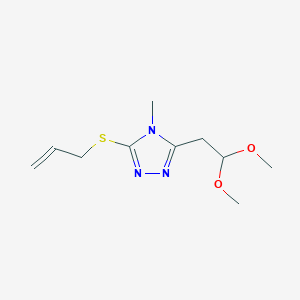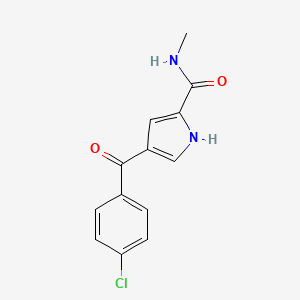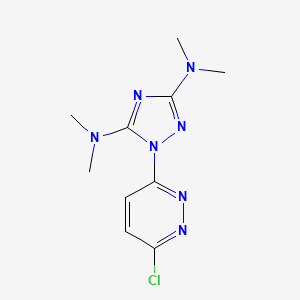![molecular formula C15H10ClNO3 B3035287 2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione CAS No. 30777-86-7](/img/structure/B3035287.png)
2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione
Descripción general
Descripción
“2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . These derivatives represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For instance, a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes has been reported .Chemical Reactions Analysis
The chemical reactions involving isoindole-1,3-dione derivatives are quite diverse. One example is the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene, which yielded isoindole-1,3-dione derivatives as the major product .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the structural similarity, “2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” may also have potential antiviral applications.
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory properties . This suggests that “2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . Therefore, “2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” might also be explored for its potential anticancer applications.
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . This suggests that “2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . This suggests that “2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . This suggests that “2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” could potentially be used as an antimicrobial agent.
Antitubercular Activity
Indole derivatives have shown antitubercular properties . This suggests that “2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic properties . This suggests that “2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione” could potentially be used in the treatment of diabetes.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which include isoindoline-1,3-dione compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Isoindoline-1,3-dione derivatives have been suggested to modulate the dopamine receptor d3 , which could imply a potential application as antipsychotic agents . The interaction with these targets could lead to changes in cellular signaling and function.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoindoline-1,3-dione derivatives have been suggested to have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESQAGATDOBCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208702 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30777-86-7 | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30777-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Chlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B3035204.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide](/img/structure/B3035206.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B3035207.png)

![2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3035210.png)





![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B3035220.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfinyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3035221.png)

![1-[3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3035225.png)